molecular formula C15H10BrNO B1293257 2-(2-Bromophenyl)-3'-cyanoacetophenone CAS No. 898784-10-6

2-(2-Bromophenyl)-3'-cyanoacetophenone

Cat. No. B1293257
CAS RN: 898784-10-6
M. Wt: 300.15 g/mol
InChI Key: XPXOEIWMBBGJLE-UHFFFAOYSA-N
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Description

The compound "2-(2-Bromophenyl)-3'-cyanoacetophenone" is a brominated acetophenone derivative, which is a class of compounds known for their reactivity and potential applications in various chemical reactions and as building blocks in organic synthesis. Bromoacetophenones, in general, have been studied for their affinity to react with specific amino acid residues in enzymes, as well as their utility in synthesizing pharmacologically active molecules and as precursors in the formation of heterocyclic compounds .

Synthesis Analysis

The synthesis of bromoacetophenone derivatives can be achieved through various methods, including palladium-catalyzed cyclization reactions and Crossed-Aldol condensation. For instance, the synthesis of 2-(4-hydroxybiphenyl-3-yl)-1H-indoles from anilines and 5′-bromo-2′-hydroxyacetophenone involves a palladium-catalyzed key reaction . Similarly, substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds have been synthesized by Crossed-Aldol condensation of 3-bromo-4-morpholino acetophenone with various benzaldehydes . These methods highlight the versatility of bromoacetophenone derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of bromoacetophenone derivatives can be characterized by various spectroscopic techniques, including UV, IR, and NMR spectroscopy. The structural analysis often involves identifying the position of the bromine atom and the substituents on the phenyl ring, which can significantly influence the reactivity and properties of the compound. For example, in the case of 2-(4-bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, the 4-bromophenyl ring is slightly rotated out of the benzofuran plane, which could affect its reactivity .

Chemical Reactions Analysis

Bromoacetophenone derivatives are known to participate in a variety of chemical reactions. They can act as affinity reagents, reacting with specific amino acid residues in enzymes, such as the Glu-268 and Cys-302 residues in human aldehyde dehydrogenase . They are also precursors in the synthesis of DNA cleaving agents, where 4'-bromoacetophenone derivatives generate monophenyl radicals upon excitation . Additionally, bromoacetophenone reacts with the sodium salt of ethyl cyanoacetate to afford butenolide, which can be transformed into pyrrole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetophenone derivatives are influenced by their molecular structure. The presence of bromine and cyano groups can affect the compound's polarity, boiling point, and solubility. The substituents on the phenyl ring can also impact the electronic properties and the stability of the compound. Spectroscopic data, such as UV absorption maxima and IR group frequencies, provide insights into the electronic environment of the functional groups present in the molecule .

Scientific Research Applications

Carbonic Anhydrase Inhibition

One of the notable applications of bromophenyl derivatives, closely related to 2-(2-Bromophenyl)-3'-cyanoacetophenone, is in the inhibition of human cytosolic carbonic anhydrase II, an enzyme implicated in various physiological disorders. Synthesized bromophenols have demonstrated the capacity to inhibit this enzyme, indicating potential utility in developing treatments for conditions such as glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis (Balaydın et al., 2012).

Antifungal and Antimicrobial Activity

Compounds structurally similar to 2-(2-Bromophenyl)-3'-cyanoacetophenone have shown broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp., and fluconazole-resistant yeast isolates. This suggests their potential as novel antifungal agents, especially for treating infections caused by drug-resistant fungi (Buchta et al., 2004).

Antioxidant Properties

Certain bromophenyl compounds, akin to 2-(2-Bromophenyl)-3'-cyanoacetophenone, have been synthesized and tested for their antioxidant activities. Although some have displayed low potency as antioxidants, the exploration of such derivatives continues to be of interest for potential therapeutic applications (Brahmana et al., 2021).

Synthesis of Complex Molecules

Bromophenyl derivatives are key intermediates in the synthesis of more complex molecules. For instance, 2-(2-Bromophenyl)-1H-indole has been synthesized using 2-bromoacetophenone as a precursor, demonstrating the utility of such compounds in organic synthesis and the development of new chemical entities (Wong et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its structure and reactivity. Compounds with a bromophenyl group can be hazardous due to the presence of bromine, a heavy and potentially toxic halogen .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a reagent in chemical reactions, future research might focus on optimizing its synthesis and reactivity .

properties

IUPAC Name

3-[2-(2-bromophenyl)acetyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-14-7-2-1-5-12(14)9-15(18)13-6-3-4-11(8-13)10-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXOEIWMBBGJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642307
Record name 3-[(2-Bromophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-3'-cyanoacetophenone

CAS RN

898784-10-6
Record name 3-[2-(2-Bromophenyl)acetyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Bromophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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